4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid
Overview
Description
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is a star-shaped, fully conjugated molecule with three benzoic acid groups connected by ethynyl linkers to a central benzene core. This compound is known for its unique structural properties, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) with ultra-high porosity .
Mechanism of Action
Target of Action
It is known that the compound is used as a linker to synthesize metal-organic frameworks (mofs) with ultra-high porosity . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The compound, being a linker in MOFs, interacts with metal ions to form a stable, porous structure. The ethyne groups in the compound provide rigidity and planarity, contributing to the stability of the MOFs . The carboxylic acid groups are typically involved in coordination to the metal ions.
Biochemical Pathways
Instead, its role is more related to physical chemistry and materials science, where it contributes to the formation of porous structures that can be used for various applications, such as gas adsorption, separations, and storage .
Result of Action
The primary result of the action of this compound is the formation of MOFs with ultra-high porosity. These MOFs have shown promising applications in gas adsorption, separations, storage, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts to couple terminal alkynes with aryl halides under mild conditions. The process involves the following steps:
Preparation of the Aryl Halide: The starting material, 1,3,5-tribromobenzene, is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form the corresponding trimethylsilyl-protected alkyne.
Deprotection: The trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the terminal alkyne.
Coupling Reaction: The terminal alkyne is then coupled with 4-iodobenzoic acid under Sonogashira coupling conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The benzoic acid groups can be reduced to benzyl alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of MOFs with ultra-high porosity, such as MOF-180 and MOF-210.
Biology: Potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triscarboxyphenylethynylbenzene: Similar structure but with different functional groups.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde: Contains aldehyde groups instead of carboxylic acid groups
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid is unique due to its ability to form highly porous MOFs with exceptional stability and gas adsorption properties. Its fully conjugated structure and the presence of multiple functional groups make it a versatile building block for various applications in materials science and chemistry .
Properties
IUPAC Name |
4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJMZBWVSRWZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736367 | |
Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205383-17-1 | |
Record name | 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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